Iodomethanesulfonamide

Overview

Description

Iodomethanesulfonamide, also known as Methanesulfonamide, iodo-, is a chemical compound with the formula CH4INO2S . It has a molecular weight of 221.017 . The IUPAC Standard InChI is InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2, (H2,3,4,5) .

Synthesis Analysis

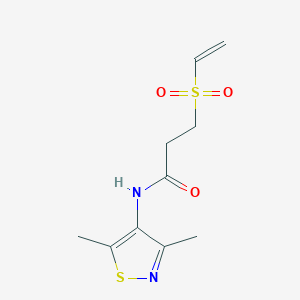

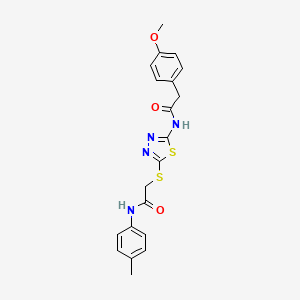

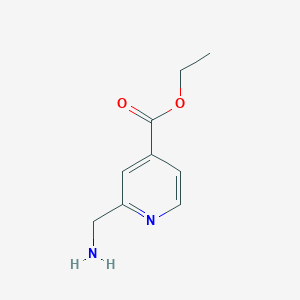

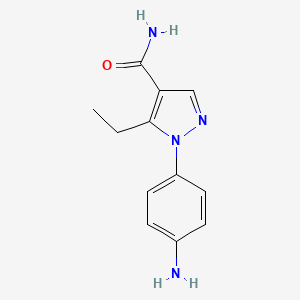

The synthesis of sulfonamides, which includes Iodomethanesulfonamide, involves the use of hypervalent iodine reagents in the presence of ammonium carbamate. NH- and O-groups are transferred under mild and practical conditions. Reducing the loading of ammonium carbamate changes the product distribution, converting the sulfonimidate to the sulfonamide .Molecular Structure Analysis

The molecular structure of Iodomethanesulfonamide can be represented in 2D or 3D models . The structure is also available as a computed 3D SD file .Scientific Research Applications

Agricultural and Industrial Applications

Iodomethane, a compound related to Iodomethanesulfonamide, has significant applications in agriculture and industry. It is approved in the United States as a pre-plant soil fumigant for high-value crops like strawberries and tomatoes. This compound serves as an alternative to methyl bromide, an ozone-depleting fumigant. In addition to its agricultural use, iodomethane finds applications in industries as an intermediate in pharmaceutical manufacturing, in methylation processes, and in microscopy. Its rapid degradation into nontoxic derivatives makes it suitable for non-food use in agriculture (Gargas, Kinzell, & Mileson, 2009).

Analytical Chemistry

In the field of analytical chemistry, iodomethane plays a role in the quantitative analysis of substances like dimethyl titanocene (DMT), a key raw material in drug synthesis. Iodomethane, formed as a product of the reaction between DMT and iodine, can be measured using gas chromatography to determine DMT concentration in solutions (Vailaya, Wang, Chen, & Huffman, 2001).

Environmental Science

Research has shown that iodomethane can act as a metal mobilizing agent in nature, releasing metals into water from polluted sediments and certain metal compounds. It reacts with metal sulfides under environmental conditions to form water-soluble and/or volatile derivatives, indicating its significant role in environmental processes (Thayer, Olson, & Brinckman, 1984).

Health Policy Development

Iodomethane research has contributed to health policy formulation, particularly in the context of iodine deficiency elimination. For example, in Peru, research on iodine deficiency led to the development of a public health program and the eventual elimination of this deficiency by 1995 (Pretell, 2017).

Fumigant Degradation

Studies have explored the accelerated degradation of methyl iodide (iodomethane) by agrochemicals, indicating its role in reducing excessive fumigant emissions in the environment. This research is vital for understanding and mitigating the environmental impact of agricultural practices (Zheng, Papiernik, Guo, & Yates, 2003).

Water Treatment Processes

Iodomethane is involved in water treatment processes, particularly in the oxidation of pharmaceuticals during ozonation and advanced oxidation processes. This research is crucial for ensuring the safe removal of pharmaceuticals in drinking water (Huber, Canonica, Park, & von Gunten, 2003).

Safety And Hazards

properties

IUPAC Name |

iodomethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGDRDDFTVNCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethanesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)

![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)

![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)

![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)